molecular formula C19H21NO5S B2373631 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1797303-33-3

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2373631
CAS No.: 1797303-33-3
M. Wt: 375.44
InChI Key: GNVRPKUGTFKUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule characterized by a central ethanone backbone substituted with two distinct functional groups:

  • Azetidine ring: Modified at the 3-position with a 4-methoxyphenylsulfonyl group, introducing sulfonic acid ester functionality and electron-donating methoxy substituents.
  • o-Tolyloxy group: A phenoxy moiety with an ortho-methyl substitution, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(2-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-14-5-3-4-6-18(14)25-13-19(21)20-11-17(12-20)26(22,23)16-9-7-15(24-2)8-10-16/h3-10,17H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRPKUGTFKUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the azetidine intermediate with 4-methoxyphenyl derivatives.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Azetidine/Piperazine Moieties

Several structurally related compounds feature sulfonyl-substituted nitrogen heterocycles paired with aryloxy or thioether groups. Key examples include:

Compound Name Structural Features Melting Point (°C) Biological Activity Reference
Target Compound Azetidine + 4-methoxyphenylsulfonyl + o-tolyloxy N/A Hypothesized kinase/NEMO interaction
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Piperazine + 4-methoxyphenylsulfonyl + tetrazole thioether 131–134 Antiproliferative (IC50: 8.2 μM)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide (SNI-2) Benzamide + 4-methoxyphenylsulfonamide + phenethyl N/A CARP-1/NEMO binding inhibition
1-(3,4-Dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone (SNI-1) Catechol + tetrazole thioether + p-tolyl N/A NF-κB signaling inhibition

Key Observations :

  • Azetidine vs. Piperazine: Azetidine’s smaller ring size (3-membered vs.
  • Sulfonyl Substituents : The 4-methoxyphenylsulfonyl group in the target compound and 7e provides electron-rich aromatic systems, contrasting with SNI-2’s sulfonamide linkage. This difference may influence solubility and protein-binding kinetics .
  • Thioether vs. Phenoxy Groups: Thioether-containing analogues (e.g., 7e, SNI-1) exhibit higher antiproliferative activity, whereas phenoxy groups (as in the target compound) may enhance metabolic stability due to reduced oxidation susceptibility .
Physicochemical Properties
  • Melting Points : Piperazine-based analogues (e.g., 7e: 131–134°C) exhibit lower melting points than bulkier azetidine derivatives, suggesting differences in crystallinity .

Biological Activity

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Azetidine ring : Contributes to the compound's biological activity.
  • Sulfonyl group : Enhances reactivity and interaction with biological targets.
  • Methoxy and tolyloxy substituents : These groups may influence lipophilicity and membrane permeability.

Molecular Formula : C18H21N3O4S
Molecular Weight : 385.44 g/mol

Target Interactions

This compound primarily interacts with transpeptidase enzymes (penicillin-binding proteins). This interaction is critical for inhibiting bacterial cell wall synthesis, which can lead to bactericidal effects.

Biochemical Pathways

The compound disrupts the biochemical pathway responsible for bacterial cell-wall synthesis by inhibiting transpeptidase activity. This mechanism is akin to that of traditional antibiotics, making it a candidate for further development in antibacterial therapies.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Activity Type Description
Antibacterial Inhibits growth of Gram-positive bacteria by disrupting cell wall synthesis.
Antifungal Shows potential antifungal properties, requiring further exploration.
Anti-inflammatory May modulate inflammatory pathways, though specific mechanisms are not fully elucidated.

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of similar compounds in vitro, demonstrating significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The compound's effectiveness suggests that modifications to its structure could enhance its potency against resistant strains.

In Vivo Studies

In animal models, the compound exhibited a favorable pharmacokinetic profile, with good absorption and distribution characteristics. These studies are crucial for understanding the therapeutic window and potential side effects.

Future Directions

Further research is essential to:

  • Elucidate the exact mechanisms of action.
  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Conduct clinical trials to assess safety and effectiveness in humans.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation4-Methoxybenzenesulfonyl chloride, NaHCO₃, THF, 70°C, 12h65–75
Etherification2-(o-Tolyloxy)ethyl bromide, K₂CO₃, DMF, 100°C, 24h50–60

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms sulfonamide/azetidine connectivity .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~445) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure, critical for confirming stereochemistry and intermolecular interactions .

Basic: What preliminary biological assays are recommended to assess its bioactivity?

Answer:

  • Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin-like serine proteases) using fluorometric assays. The sulfonyl group may act as a transition-state analog .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced: How can researchers address low yield in the final coupling step?

Answer:
Low yields often arise from steric hindrance or poor leaving-group reactivity. Strategies include:

  • Alternative Leaving Groups : Replace bromo- with iodo-ethanone derivatives to enhance electrophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h vs. 24h) and improve efficiency .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to facilitate interfacial reactions .

Advanced: What strategies validate target specificity in enzyme inhibition studies?

Answer:

  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with known inhibitors .
  • Mutagenesis Studies : Modify active-site residues (e.g., Ser195 in proteases) to assess loss of inhibition .
  • Cross-Screening : Test against structurally related enzymes (e.g., chymotrypsin vs. trypsin) to rule off-target effects .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Discrepancies may stem from:

  • Purity Variability : Use HPLC (≥95% purity) and control batches via NMR/MS .
  • Solubility Differences : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability in assay buffers .
  • Assay Conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and incubation times .

Q. Table 2: Common Pitfalls and Solutions

IssueSolution
Low solubilityUse co-solvents (e.g., PEG-400) or sonication
Batch variabilityImplement QC protocols (HPLC, NMR)

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model sulfonyl-azetidine interactions with enzyme active sites (e.g., hydrogen bonding with catalytic triads) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Hammett parameters .

Advanced: How to optimize purification to reduce impurities?

Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 8:2 → 6:4) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar impurities) .
  • HPLC Prep-Scale : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.